

Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: Avibactam sodium hydrate

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avibactam is a non- β -lactam β -lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of β -lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving β -lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of **avibactam sodium hydrate**, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.

Core Mechanism of Action

Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target β -lactamase, followed by a slow, reversible recyclization.[6][7]

- **Acylation (Carbamylation):** The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β -lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]

- **Stable Intermediate:** This acyl-enzyme complex is notably stable, effectively sequestering the β -lactamase and preventing it from hydrolyzing β -lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.
- **Deacylation (Recyclization):** Unlike traditional β -lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β -lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]

Quantitative Data on Avibactam's Inhibitory Potency

The efficacy of avibactam varies across different β -lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.

Enzyme	Ambler Class	Organism	k_2/K_i ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	IC ₅₀ (nM)
CTX-M-15	A	Escherichia coli	1.0×10^5 [1][7]	2.9×10^{-4}	29[11]
KPC-2	A	Klebsiella pneumoniae	1.0×10^4 [1][7]	1.4×10^{-4}	230[11]
AmpC	C	Pseudomonas aeruginosa	1.8×10^3 [1]	1.9×10^{-3}	400[12]
OXA-10	D	Pseudomonas aeruginosa	1.1×10^1 [1][7]	$< 1.0 \times 10^{-6}$	-
OXA-48	D	Klebsiella pneumoniae	2.7×10^3 [1]	$< 1.0 \times 10^{-6}$	-

Table 1: Kinetic parameters of avibactam against various β -lactamases.

Experimental Protocols

I. Enzyme Kinetics Assay for Avibactam Inhibition

This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target β -lactamase using the chromogenic substrate nitrocefin.^[1]^[13]

A. Materials:

- Purified β -lactamase (e.g., KPC-2, AmpC, OXA-48)
- **Avibactam sodium hydrate**
- Nitrocefin
- Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0^[1]
- For OXA enzymes, supplement with 50 mM NaHCO_3 ^[1]
- 96-well microplate
- Spectrophotometer capable of kinetic measurements at 490 nm^[10]

B. Procedure:

- Enzyme and Inhibitor Preparation:
 - Prepare a stock solution of the purified β -lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).^[1]
 - Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected K_i or IC_{50} value.
- Acylation Rate (k_2/K_i) Determination:
 - In a 96-well plate, add a fixed concentration of the β -lactamase to each well.
 - Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.

- Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 μM).
- Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.
- The observed rate constant (k_{obs}) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.
- Plot k_{obs} versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k_2/K_i .[\[14\]](#)
- Deacylation Rate (k_{off}) Determination:
 - Incubate a higher concentration of the β -lactamase (e.g., 1 μM) with a saturating concentration of avibactam (e.g., 5 μM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[\[10\]](#)
 - Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[\[10\]](#)
 - Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.
 - The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k_{off} .[\[10\]](#)

II. Mass Spectrometry of Avibactam-Enzyme Adduct

This protocol describes the general steps for confirming the covalent binding of avibactam to a β -lactamase using electrospray ionization mass spectrometry (ESI-MS).[\[10\]](#)[\[12\]](#)

A. Materials:

- Purified β -lactamase
- **Avibactam sodium hydrate**
- Reaction Buffer (as in the kinetics assay)

- Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]
- Mass spectrometer with an electrospray ionization source

B. Procedure:

- Acyl-Enzyme Complex Formation:
 - Incubate the purified β -lactamase (e.g., 10 μ M) with a molar excess of avibactam (e.g., 50 μ M) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]
- Sample Preparation:
 - Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]
 - The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).
- Mass Spectrometry Analysis:
 - Infuse the prepared sample into the ESI-MS.
 - Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.
 - The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol) added to the mass of the native enzyme.

III. Protein Crystallography of Avibactam-Enzyme Complex

This protocol provides a general workflow for obtaining a crystal structure of an avibactam- β -lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]

A. Materials:

- Highly purified and concentrated β -lactamase (e.g., >10 mg/mL)
- **Avibactam sodium hydrate**
- Crystallization screening kits
- Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]
- Microscopes for crystal visualization
- Cryoprotectant solution
- X-ray diffraction equipment

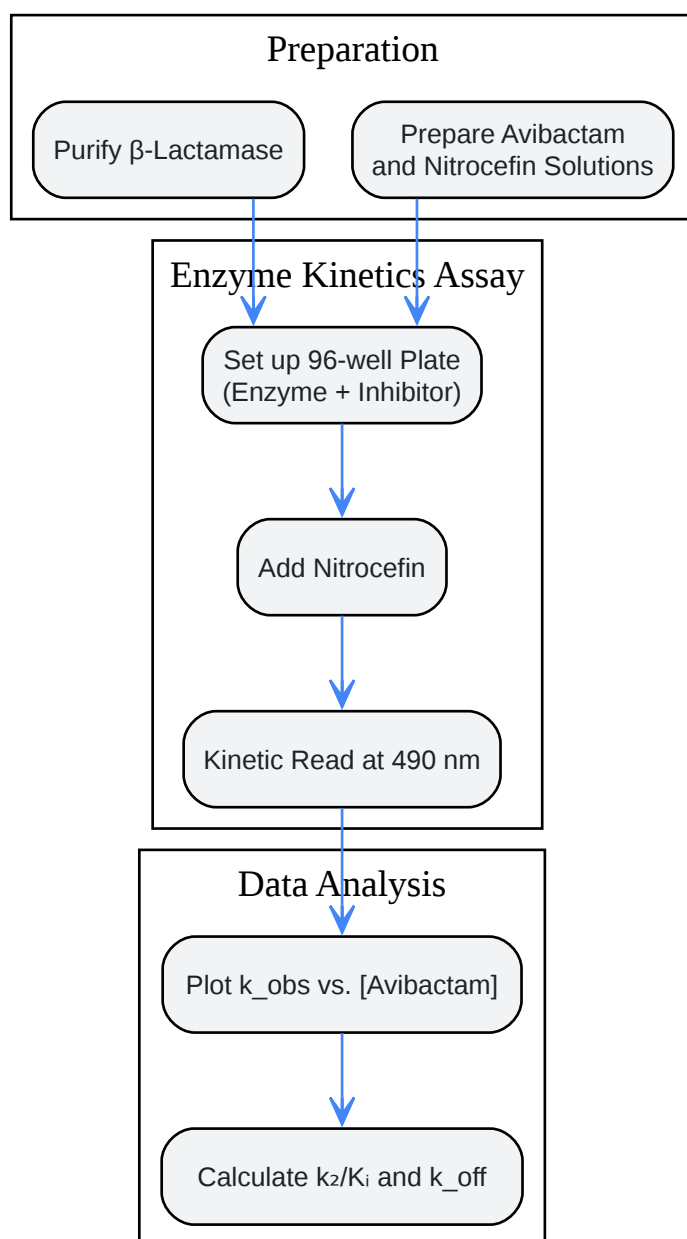
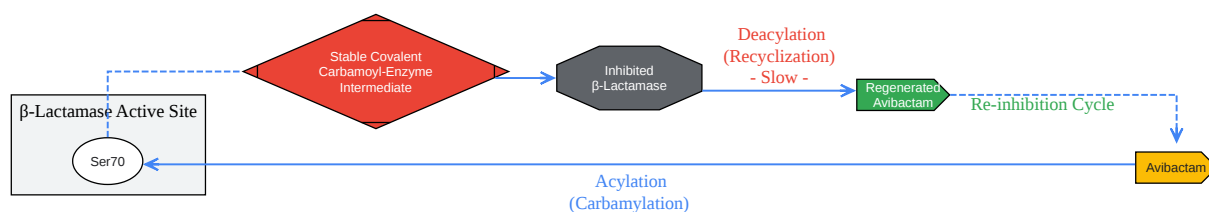
B. Procedure:

- Complex Formation:
 - Incubate the purified β -lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.
- Crystallization Screening:
 - Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]
 - Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
- Crystal Optimization and Soaking:
 - Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.
 - Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]

- Data Collection and Structure Determination:
 - Cryoprotect the crystals and flash-cool them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β -lactamase active site.

Visualizations

Signaling Pathway of Avibactam's Mechanism of Action



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